1,4-Dinitrosopiperazine-d8
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Overview
Description
1,4-Dinitrosopiperazine-d8 is a deuterium-labeled derivative of 1,4-Dinitrosopiperazine. It is a stable isotope-labeled compound with the molecular formula C4D8N4O2 and a molecular weight of 152.18 g/mol . This compound is primarily used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dinitrosopiperazine-d8 can be synthesized through the nitration of piperazine-d8. The process involves the reaction of piperazine-d8 with nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is typically carried out at low temperatures to control the formation of the nitroso groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dinitrosopiperazine-d8 undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro groups.
Reduction: The nitroso groups can be reduced to form amines.
Substitution: The nitroso groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 1,4-Dinitropiperazine-d8.
Reduction: Formation of 1,4-Diaminopiperazine-d8.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1,4-Dinitrosopiperazine-d8 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of nitrosamines.
Medicine: Investigated for its potential carcinogenic effects and mechanisms of action.
Industry: Used in the development of stable isotope-labeled compounds for various industrial applications.
Mechanism of Action
1,4-Dinitrosopiperazine-d8 exerts its effects primarily through the nitroso groups. These groups can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules such as DNA, leading to mutagenic and carcinogenic effects. The compound is known to regulate multiple signaling pathways through protein phosphorylation, including the phosphorylation of LYRIC at serine 568 .
Comparison with Similar Compounds
Similar Compounds
1,4-Dinitrosopiperazine: The non-deuterated form with similar chemical properties but different isotopic composition.
N-Nitrosopiperazine: Another nitrosamine with similar carcinogenic properties.
Uniqueness
1,4-Dinitrosopiperazine-d8 is unique due to its deuterium labeling, which makes it particularly useful in studies involving mass spectrometry and other analytical techniques. The deuterium atoms provide a distinct isotopic signature that aids in the accurate quantification and analysis of the compound in various matrices .
Properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1,4-dinitrosopiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H2/i1D2,2D2,3D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSYEWGYAFFSSQ-SVYQBANQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1N=O)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1N=O)([2H])[2H])([2H])[2H])N=O)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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